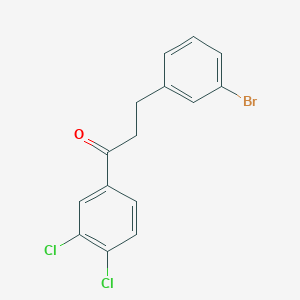

3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one

描述

属性

IUPAC Name |

3-(3-bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrCl2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWRLOMMSREAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210759 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-73-1 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation as the Primary Synthetic Route

The most commonly reported method for synthesizing 3-(3-bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one is via Friedel-Crafts acylation , a classical electrophilic aromatic substitution reaction. This involves the acylation of a bromophenyl derivative with an acyl chloride or equivalent activated carboxylic acid derivative of the 3,4-dichlorophenyl moiety.

- Reaction Overview : The bromophenyl aromatic ring acts as the nucleophile, reacting with the acyl chloride of 3,4-dichlorophenylpropanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Catalysts and Conditions : Typical catalysts include AlCl3 or FeCl3, with reaction temperatures maintained between 0°C to reflux conditions depending on substrate reactivity.

- Solvents : Non-polar solvents like dichloromethane or carbon disulfide are often used to facilitate the reaction.

- Yields and Purity : Controlled stoichiometry and temperature result in moderate to high yields (generally 70–90%), with purification achieved by recrystallization or chromatography.

This method benefits from operational simplicity and scalability, making it suitable for industrial synthesis. Continuous flow reactors have also been employed to enhance mixing and heat transfer, improving yield and product purity in industrial settings.

Stepwise Synthesis via Intermediate Diols and Subsequent Functional Group Transformations

A more elaborate synthetic approach involves multi-step transformations starting from homoallyl alcohols or related intermediates, as outlined in patent literature for structurally similar compounds.

- Stepwise Process :

- Hydroboration-Oxidation : Addition of borane dimethylsulfide to homoallyl alcohol derivatives in tetrahydrofuran (THF) at room temperature, followed by oxidation with sodium hydroxide and hydrogen peroxide, yields diols with the desired phenyl substitutions.

- Sulfonation : The diols are converted to sulfonate esters using p-toluenesulfonyl chloride in dichloromethane at low temperatures (0°C), facilitating further transformations.

- Esterification and Hydrogenation : Methyl esters of the intermediate compounds are prepared and hydrogenated under palladium on carbon (Pd/C) catalyst in methanol at 25–30°C to saturate double bonds.

- Hydrolysis and Cyclization : The esters are hydrolyzed under reflux with sodium hydroxide, and further treated with chlorosulfuric acid to form cyclic ketones.

- Amination : Final steps involve reaction with methylamine and titanium tetrachloride at low temperatures (-78°C), followed by stirring at ambient conditions to yield the target ketone compound or related analogs.

While this method is more complex, it allows for enantioselective synthesis and structural modifications, which are valuable in pharmaceutical applications.

Catalytic Approaches Using Ionic Liquids and Green Chemistry Methods

Recent advances in organic synthesis have explored the use of Brønsted acidic ionic liquids as catalysts for ketone synthesis involving aromatic substrates, offering environmentally benign alternatives.

- Catalyst : The ionic liquid [Sbmim][HSO4] has been demonstrated as an efficient catalyst for Michael-type additions and conjugate additions involving aryl ketones.

- Reaction Conditions : Typical reactions proceed in acetonitrile at 80°C with catalyst loadings around 10 mol%, achieving excellent yields (up to 99%) within 1–3 hours.

- Recyclability : The ionic liquid catalyst can be recovered and reused multiple times without significant loss of activity, aligning with green chemistry principles.

- Solvent-Free Conditions : These reactions can also be performed under solvent-free conditions at slightly elevated temperatures (90°C), maintaining high yields and reducing environmental impact.

Though this method has been applied to structurally related arylpropanones, its adaptation to this compound synthesis is promising for future research.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Dichlorophenyl acyl chloride, AlCl3 | 0°C to reflux, non-polar solvent | 70–90 | Simple, scalable, well-established | Requires Lewis acid, harsh conditions |

| Multi-step Diol and Ester Intermediate | Borane dimethylsulfide, p-TsCl, Pd/C, NaOH | 0–30°C, reflux, various solvents | Moderate to high | Enables enantioselectivity | Multi-step, time-consuming |

| Ionic Liquid Catalysis (Brønsted acid IL) | [Sbmim][HSO4], acetonitrile or solvent-free | 80–90°C, 1–3 hours | 90–99 | Environmentally friendly, recyclable catalyst | Limited substrate scope so far |

Research Findings and Notes

- The position of the bromine substituent on the phenyl ring (meta-position in 3-bromophenyl) influences electronic effects and reactivity compared to para-substituted analogs, impacting reaction selectivity and yield.

- The presence of dichlorophenyl groups at the 3,4-positions confers steric hindrance and electronic withdrawal, which must be considered when optimizing reaction conditions.

- Continuous flow techniques in Friedel-Crafts acylation have shown improvements in heat management and product consistency, indicating potential for industrial scale-up.

- Ionic liquid catalysis represents a cutting-edge approach with sustainability benefits; however, further specific studies on this compound are needed to confirm applicability.

化学反应分析

3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Substitution: The bromine and chlorine substituents on the phenyl rings can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

Agrochemicals: The compound is also used in the production of agrochemicals, including herbicides and insecticides.

Material Science: In material science, it can be used as a building block for the synthesis of polymers and other advanced materials.

作用机制

The mechanism of action of 3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine substituents can enhance its binding affinity and selectivity towards these targets.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Bromophenyl vs. Chlorophenyl Derivatives

- 3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one (): Structural difference: Contains a double bond (prop-2-en-1-one) instead of a single-bonded propanone. Crystal Triclinic system (P1), unit cell parameters a = 5.9370 Å, b = 7.7365 Å, c = 14.8254 Å . Activity: Not explicitly reported, but conjugated systems (enones) often exhibit enhanced reactivity in biological systems compared to saturated ketones.

Dichlorophenyl Derivatives

- 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one (): Functional group: Dimethylamino substituent at position 3. Activity: Demonstrated sortase A inhibitory activity (IC₅₀ ~10 µM) in Gram-positive pathogens, serving as a positive control in enzymatic assays . Molecular weight: 282.59 g/mol (hydrochloride salt; ).

- 3-[(3-Chloro-4-methylphenyl)amino]-1-(3,4-dichlorophenyl)propan-1-one (): Substituents: Amino group at position 3 linked to 3-chloro-4-methylphenyl. Bioactivity: Not reported, but amino groups may enhance solubility or receptor binding compared to halogenated analogs .

Physicochemical Properties

- Crystal Packing and Stability: The title compound’s analog, (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, exhibits a planar enone system with intermolecular C–H···O interactions stabilizing the crystal lattice .

- Solubility and Melting Points: Amino-substituted derivatives () show higher solubility in polar solvents due to hydrogen bonding, whereas halogenated analogs (e.g., ) are lipophilic .

生物活性

3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one, also known by its CAS number 898760-73-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer properties, antimicrobial effects, and other pharmacological implications, supported by relevant research findings and data.

- Molecular Formula : C15H11BrCl2O

- Molecular Weight : 358.06 g/mol

- Structural Characteristics : The compound features a propanone backbone with bromine and dichlorophenyl substituents, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

1. Anticancer Activity

Chalcones, a class of compounds that includes this compound, have been studied for their anticancer properties. A study highlighted that chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The compound's structure suggests it may share similar mechanisms.

2. Antimicrobial Properties

Chalcones are known for their antimicrobial effects against various pathogens. Research indicates that derivatives with halogen substitutions (like bromine and chlorine) enhance antimicrobial potency. In vitro studies have shown that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria .

3. Antioxidant Activity

The presence of phenolic groups in chalcones contributes to their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Case Studies and Research Findings

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymes : Chalcones can inhibit various enzymes involved in cancer progression.

- Modulation of Signaling Pathways : They may affect signaling pathways related to cell growth and apoptosis.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, leading to cytotoxic effects in cancer cells.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-1-(3,4-dichlorophenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis is typically employed, starting with Friedel-Crafts acylation of 3-bromophenyl precursors with 3,4-dichlorobenzoyl chloride. Key steps include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Solvent Optimization : Use of anhydrous dichloromethane or toluene to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

- Table 1 : Synthesis Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | AlCl₃, DCM, 0°C → RT | 65–70 | >95% |

| Purification | Hexane:EtOAc (4:1) | 85 | 99% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- X-ray Crystallography : Resolves steric effects of bromine and dichlorophenyl groups. SHELX software refines crystal packing and hydrogen-bonding networks .

- NMR/FTIR :

- ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm; ketone carbonyl at δ 208 ppm.

- FTIR : C=O stretch at 1680 cm⁻¹, C-Br at 560 cm⁻¹ .

- Table 2 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Bond Length (C=O) | 1.221 Å |

| Dihedral Angle (Aromatic Rings) | 85.3° |

Q. How do the bromine and chlorine substituents influence the compound’s reactivity in nucleophilic substitution?

- Mechanistic Insight :

- Bromine : Acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃/DMF).

- Chlorine : Electron-withdrawing effects stabilize transition states, enhancing electrophilicity at the ketone position .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict nonlinear optical (NLO) properties, and how do they align with experimental data?

- Approach :

- DFT Calculations : B3LYP/6-311++G(d,p) basis set evaluates hyperpolarizability (β) and dipole moments.

- Experimental Validation : Electric-field-induced second harmonic generation (EFISHG) measures β values.

- Key Finding : Theoretical β = 12.8 × 10⁻³⁰ esu vs. experimental 11.5 × 10⁻³⁰ esu, highlighting strong NLO potential .

Q. How does the compound interact with biological targets (e.g., enzymes), and what methodologies validate these interactions?

- Methods :

- Covalent Binding Assays : LC-MS/MS identifies adducts with cysteine residues in target proteins.

- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 isoforms (e.g., CYP3A4) .

- Table 3 : Inhibition Constants (Kᵢ)

| Target | Kᵢ (µM) | Method |

|---|---|---|

| CYP3A4 | 2.3 ± 0.4 | Fluorescence Quenching |

| MAO-B | 18.9 ± 1.2 | Spectrophotometry |

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

- Strategy :

- Multi-Technique Validation : Cross-reference NMR chemical shifts with GIAO-DFT calculations.

- Solvent Effects : Account for polarizable continuum models (PCM) in DFT to match experimental FTIR .

Q. What challenges arise in refining the crystal structure of this compound, particularly with twinning or disorder?

- Solutions :

- SHELXL Tweaks : Use TWIN and BASF commands to model twinned domains.

- Disorder Handling : Partial occupancy refinement for overlapping dichlorophenyl groups .

Data Contradictions and Mitigation

- Example : Discrepancies in carbonyl stretching frequencies (FTIR vs. DFT).

- Root Cause : Solvent polarity and anharmonicity not fully modeled computationally.

- Resolution : Include explicit solvent molecules in DFT simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。